Triacetoxyanthracene

Description

Properties

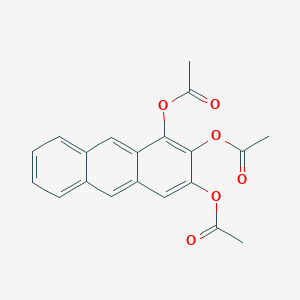

Molecular Formula |

C20H16O6 |

|---|---|

Molecular Weight |

352.3 g/mol |

IUPAC Name |

(3,4-diacetyloxyanthracen-2-yl) acetate |

InChI |

InChI=1S/C20H16O6/c1-11(21)24-18-10-16-8-14-6-4-5-7-15(14)9-17(16)19(25-12(2)22)20(18)26-13(3)23/h4-10H,1-3H3 |

InChI Key |

WSVZYWNOCOMUPV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC2=CC3=CC=CC=C3C=C2C(=C1OC(=O)C)OC(=O)C |

Synonyms |

dithranol triacetate Exolan triacetoxyanthracene triacetylanthra-1,8,9- triol triacetyldithranol |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Applications

1.1 Treatment of Psoriasis

Triacetoxyanthracene has been investigated as a topical treatment for psoriasis. It was developed to mitigate the side effects associated with dithranol, such as burning and staining. Clinical studies have shown that while this compound may not be as effective as dithranol, it is better tolerated by patients. A preparation with a 1% concentration in cream base has been introduced, which is applied to moistened plaques of psoriatic skin, significantly reducing adverse reactions compared to traditional treatments .

1.2 Anti-inflammatory Properties

Research indicates that this compound possesses anti-inflammatory properties, making it useful in cosmetic formulations aimed at body and hair hygiene . Its ability to inhibit inflammation without significant side effects positions it as a promising candidate in dermatological applications.

Photophysical Properties

2.1 Fluorescence and Spectroscopy

this compound exhibits notable photophysical properties, particularly in fluorescence applications. It can be utilized as a fluorescent probe in biological imaging due to its ability to intercalate with DNA and produce strong fluorescence signals upon binding. This property allows for the monitoring of ligand binding and DNA interactions through spectroscopic methods .

2.2 Organic Light-Emitting Devices

The anthracene core structure of this compound facilitates its use in organic light-emitting devices (OLEDs). Its excellent charge transport properties and fluorescence quantum yields make it suitable for applications in electronic materials, where efficient light emission is critical .

Material Science Applications

3.1 Supramolecular Chemistry

this compound has been explored in supramolecular chemistry due to its capacity to form stable complexes with other molecules. Its structure allows for the creation of hierarchical assemblies that can be used in various applications, including drug delivery systems and nanotechnology .

3.2 Photochemical Sensors

The compound's ability to undergo photo-induced electron transfer makes it valuable in developing photochemical sensors. These sensors can detect metal ions or changes in environmental conditions by monitoring fluorescence changes, thus serving as effective analytical tools .

Table 1: Summary of Medicinal Applications

| Application | Description | Efficacy Comparison |

|---|---|---|

| Psoriasis Treatment | Topical application reduces side effects compared to dithranol | Less effective but better tolerated |

| Anti-inflammatory | Used in cosmetic formulations for skin care | Promising results |

Table 2: Photophysical Properties

| Property | Value/Description |

|---|---|

| Fluorescence Quantum Yield | High; suitable for biological imaging |

| Charge Transport | Excellent; applicable in OLEDs |

Case Studies

Case Study 1: Psoriasis Treatment Efficacy

A clinical trial involving patients with psoriasis demonstrated that this compound applied as a cream significantly reduced plaque formation with minimal side effects compared to traditional dithranol treatments. Patients reported less discomfort and fewer instances of staining.

Case Study 2: Fluorescent Probing of DNA

In a study examining the interaction between this compound and DNA, researchers found that the compound could effectively intercalate between DNA base pairs, resulting in enhanced fluorescence signals that facilitated real-time monitoring of DNA dynamics.

Preparation Methods

Direct Acetylation of Dithranol

The most widely documented method involves the acetylation of 1,8,9-trihydroxyanthracene (dithranol) . As detailed in U.S. Patent 3,450,820, this approach employs acetic anhydride in the presence of sodium acetate as a catalyst. The reaction proceeds via nucleophilic acyl substitution, where hydroxyl groups are sequentially acetylated under reflux conditions (135–140°C for 30 minutes). Precipitation into ice water yields crude triacetoxyanthracene, which is purified via recrystallization from benzene, achieving an 84% yield.

Key advantages include:

- Operational simplicity : Minimal purification steps.

- Scalability : Demonstrated at multigram scales (e.g., 150 g starting material).

- Selectivity : Exclusive acetylation of hydroxyl groups without anthracene core modification.

However, challenges arise from the hygroscopic nature of dithranol, necessitating anhydrous conditions to prevent hydrolysis.

Aryl Cuprate Alkylation for Anthracene Skeleton Construction

An alternative route, described by Comber and Sargent, constructs the anthracene backbone before acetylation. The synthesis of 2,7,8-triacetoxy-1-methoxy-3-methylanthracene (a this compound derivative) involves:

- Oxazoline-derived aryl cuprate formation : Lithiation of oxazoline (13) generates a cuprate nucleophile.

- Alkylation with benzyl bromide **(19) : Forms a benzylbenzoic acid intermediate (25) .

- Cyclization and acetylation : Intramolecular Friedel-Crafts acylation followed by acetylation with acetic anhydride.

This method offers precise control over substituent positioning but requires stringent temperature control (-78°C for cuprate formation) and specialized reagents (e.g., LDA). Yields for critical steps range from 60–75%.

Anthraquinone Reduction and Subsequent Acetylation

Recent advances leverage anthraquinone derivatives as starting materials. For example, Thieme Connect outlines a two-step process:

- Zinc-mediated reduction : Anthraquinone (2) is reduced to anthracene (3) using zinc dust in acetic acid at 135°C for 24 hours.

- Acetylation : Treatment with acetyl chloride in pyridine introduces acetyl groups at hydroxyl positions.

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Reduction | Zn, HOAc | 135°C, 24h | 65% |

| Acetylation | AcCl, pyridine | 0°C → RT, 12h | 79% |

This method is advantageous for substrates with pre-existing hydroxyl groups but may require protective groups to prevent over-acetylation.

Industrial-Scale Synthesis from Crude Tar Fractions

Historical clinical notes reveal that early this compound preparations (marketed as Exolan®) were derived from high-boiling polycyclic hydroxy compounds in coal tar. Key steps include:

- Fractional distillation : Isolation of hydroxyanthracene-rich fractions.

- Selective acetylation : Acetic anhydride treatment under basic conditions (sodium carbonate) to acetylate hydroxyl groups preferentially on psoriatic plaque-reactive sites.

This method, while cost-effective, suffers from batch variability and has largely been supplanted by synthetic routes.

Comparative Analysis of Methods

| Method | Starting Material | Key Step | Yield | Scalability |

|---|---|---|---|---|

| Direct Acetylation | Dithranol | Reflux with Ac₂O | 84% | High |

| Aryl Cuprate | Oxazoline | Alkylation at -78°C | 60–75% | Moderate |

| Anthraquinone Reduction | Anthraquinone | Zn/HOAc reduction | 65% | High |

| Click Chemistry | Anthraquinone | CuAAC reaction | N/A | Low |

Challenges and Optimization Strategies

- Hydrolysis Prevention : Anhydrous conditions and desiccants (e.g., molecular sieves) are critical during acetylation to avoid this compound decomposition.

- Regioselectivity : Steric hindrance in polyhydroxyanthracenes necessitates bulky acetylating agents (e.g., pivaloyl chloride) for selective reactions.

- Purification : Silica gel chromatography (hexane:EtOAc) effectively separates mono-, di-, and triacetylated byproducts.

Q & A

Q. What is the proposed mechanism of action of triacetoxyanthracene in targeting psoriatic plaques, and how does hydrolysis contribute to its selectivity?

this compound undergoes enzymatic hydrolysis in psoriatic plaques, forming a diacetyl intermediate that binds to receptor sites and inhibits disease progression. This hydrolysis is mediated by enzymes specific to psoriatic tissue, ensuring selective action on affected areas. Normal skin lacks these enzymes, minimizing off-target effects. Pre-application hydration of plaques enhances hydrolysis efficiency .

Q. What safety protocols are essential when handling this compound in laboratory or clinical research settings?

Researchers must use personal protective equipment (gloves, goggles), ensure proper ventilation, and avoid ocular exposure. Emergency eye-wash stations and showers should be accessible. Contaminated skin must be washed immediately, and lab personnel trained in hazardous material handling. Contaminated clothing should be decontaminated on-site to prevent secondary exposure .

Q. How does the formulation of this compound (e.g., 1% cream vs. 3% paste) impact its clinical applicability and side-effect profile?

The 1% cream formulation reduces adverse effects like burning and staining compared to the original 3% paste. Researchers should apply the cream to moistened plaques under gauze occlusion to optimize drug delivery while monitoring for rare side effects (e.g., chemical conjunctivitis). Formulation stability and patient adherence should be assessed in pharmacokinetic studies .

Advanced Research Questions

Q. How should researchers design controlled clinical trials to evaluate this compound’s efficacy relative to dithranol, considering conflicting efficacy reports?

Use randomized, double-blind crossover studies with matched patient cohorts stratified by psoriasis severity. Standardize application protocols (e.g., 1% cream on hydrated plaques) and employ objective endpoints like Psoriasis Area Severity Index (PASI) scores. Include biomarkers (e.g., plaque enzyme activity) to correlate hydrolysis efficiency with clinical response. Long-term tolerability metrics (burning, staining incidence) must be quantified alongside efficacy .

Q. What methodological approaches can resolve contradictions in this compound’s reduced efficacy compared to dithranol despite improved tolerability?

Conduct dose-response studies to identify optimal concentrations balancing efficacy and safety. Use in vitro models of psoriatic keratinocytes to compare this compound’s receptor-binding kinetics with dithranol. Meta-analyses of historical data should account for variables like application frequency, occlusion methods, and patient compliance. Subgroup analyses may reveal populations more responsive to this compound’s slower mechanism .

Q. How can researchers investigate cross-reactivity risks in dithranol-sensitive patients treated with this compound?

Perform patch testing and lymphocyte activation assays to identify immunological cross-reactivity. Document hypersensitivity reactions in case reports with detailed histopathological analysis. Controlled challenge-rechallenge protocols under ethical oversight can clarify causality. Compare metabolite profiles (e.g., diacetyl intermediates) between compounds to isolate allergenic components .

Q. What biomarkers or analytical techniques are suitable for monitoring this compound’s hydrolysis and metabolic fate in psoriatic tissue?

Use high-performance liquid chromatography (HPLC) or mass spectrometry to quantify hydrolysis products (diacetyl compound) in plaque biopsies. Immunohistochemical staining can localize enzyme expression (e.g., esterases) in psoriatic vs. normal skin. Correlate biomarker levels (e.g., inflammatory cytokines) with clinical outcomes to validate therapeutic mechanisms .

Methodological Guidelines

- Controlled Study Design : Include placebo arms and active comparators (e.g., dithranol) with matched application protocols.

- Biomarker Validation : Use tissue-specific assays to confirm enzymatic hydrolysis and receptor engagement.

- Safety Monitoring : Implement standardized adverse event reporting aligned with FDA/EMA guidelines for dermatological agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.